molecular formula C13H7F3N2 B1396867 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile CAS No. 1219454-21-3

4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile

Cat. No. B1396867
M. Wt: 248.2 g/mol
InChI Key: DHYFUAYZWCJVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile is a compound with the molecular formula C13H7F3N2. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives, including 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile, has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a chemical intermediate for the synthesis of several crop-protection products, have been reported .


Molecular Structure Analysis

The molecular structure of 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile is characterized by the presence of a fluorine atom and a pyridine in its structure . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the distinctive properties of this class of compounds .

Scientific Research Applications

Catalytic Applications in Synthesis

The compound 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile plays a role in the synthesis of heterocyclic compounds, which are pivotal in the pharmaceutical and medicinal industries. It is used in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, employing a variety of hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts. This synthesis is crucial for developing bioactive molecules with potential applications ranging from drug development to material science. The versatility of these catalysts in promoting reactions under diverse conditions highlights the compound's significance in creating pharmacologically relevant structures (Parmar, Vala, & Patel, 2023).

Chemosensing Applications

Pyridine derivatives, including 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile, exhibit a high affinity for various ions and neutral species, making them highly effective chemosensors. Their use in analytical chemistry to detect a wide range of species in environmental, agricultural, and biological samples underscores their importance in monitoring and ensuring safety in these domains. This capability demonstrates the compound's utility beyond pharmaceuticals, extending into environmental monitoring and safety assessments (Abu-Taweel et al., 2022).

Contributions to Optoelectronic Materials

The structural features of pyridine derivatives, such as 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile, contribute to the development of optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for creating novel materials with applications in organic light-emitting diodes (OLEDs), image sensors, and photovoltaic devices. The ability to manipulate the electronic and photophysical properties of these compounds through structural modifications enables the design of materials with tailored functionalities for specific applications in electronics and photonics (Lipunova et al., 2018).

Environmental Degradation Studies

Although not directly related to 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile, studies on the environmental degradation of related fluorinated compounds provide insights into the potential environmental fate and impacts of such chemicals. Understanding the degradation pathways, persistence, and possible accumulation of fluorinated chemicals in ecosystems is critical for assessing the environmental safety and sustainability of using these compounds in various applications. Research in this area informs regulatory decisions and the development of safer chemical practices (Liu & Avendaño, 2013).

properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2/c14-13(15,16)12-4-2-1-3-11(12)9-5-6-18-10(7-9)8-17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYFUAYZWCJVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.